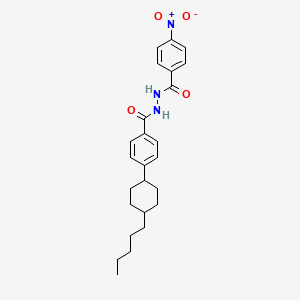

N'-(4-nitrobenzoyl)-4-(4-pentylcyclohexyl)benzohydrazide

Description

N’-(4-nitrobenzoyl)-4-(4-pentylcyclohexyl)benzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a nitrobenzoyl group and a pentylcyclohexyl group attached to a benzohydrazide core

Properties

Molecular Formula |

C25H31N3O4 |

|---|---|

Molecular Weight |

437.5 g/mol |

IUPAC Name |

N'-(4-nitrobenzoyl)-4-(4-pentylcyclohexyl)benzohydrazide |

InChI |

InChI=1S/C25H31N3O4/c1-2-3-4-5-18-6-8-19(9-7-18)20-10-12-21(13-11-20)24(29)26-27-25(30)22-14-16-23(17-15-22)28(31)32/h10-19H,2-9H2,1H3,(H,26,29)(H,27,30) |

InChI Key |

YOIXYJNGLIHREY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-nitrobenzoyl)-4-(4-pentylcyclohexyl)benzohydrazide typically involves the following steps:

Formation of 4-nitrobenzoyl chloride: This is achieved by reacting 4-nitrobenzoic acid with thionyl chloride under reflux conditions.

Preparation of 4-(4-pentylcyclohexyl)benzohydrazide: This intermediate is synthesized by reacting 4-(4-pentylcyclohexyl)benzoic acid with hydrazine hydrate.

Coupling Reaction: The final step involves the reaction of 4-nitrobenzoyl chloride with 4-(4-pentylcyclohexyl)benzohydrazide in the presence of a base such as pyridine to yield N’-(4-nitrobenzoyl)-4-(4-pentylcyclohexyl)benzohydrazide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(4-nitrobenzoyl)-4-(4-pentylcyclohexyl)benzohydrazide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The hydrazide group can participate in nucleophilic substitution reactions, where the hydrazide nitrogen can be replaced by other nucleophiles.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and hydrazine derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Various nucleophiles such as alkyl halides, under basic conditions.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Reduction: 4-amino-N’-(4-pentylcyclohexyl)benzohydrazide.

Substitution: Substituted hydrazides depending on the nucleophile used.

Hydrolysis: 4-(4-pentylcyclohexyl)benzoic acid and hydrazine derivatives.

Scientific Research Applications

N’-(4-nitrobenzoyl)-4-(4-pentylcyclohexyl)benzohydrazide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of N’-(4-nitrobenzoyl)-4-(4-pentylcyclohexyl)benzohydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

N’-(4-nitrobenzoyl)benzohydrazide: Lacks the pentylcyclohexyl group, making it less hydrophobic.

N’-(4-aminobenzoyl)-4-(4-pentylcyclohexyl)benzohydrazide: Contains an amino group instead of a nitro group, which can alter its reactivity and biological activity.

4-(4-pentylcyclohexyl)benzoic acid: Lacks the hydrazide and nitrobenzoyl groups, making it a simpler molecule.

Uniqueness

N’-(4-nitrobenzoyl)-4-(4-pentylcyclohexyl)benzohydrazide is unique due to the combination of its nitrobenzoyl and pentylcyclohexyl groups, which confer specific chemical and physical properties. This makes it a versatile compound for various applications in research and industry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.